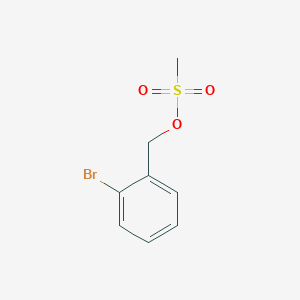![molecular formula C23H24N4O3S B2370974 N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 888431-33-2](/img/structure/B2370974.png)
N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Peripheral Benzodiazepine Receptor (PBR) . PBR is found on the outer membrane of the mitochondria and is involved in numerous biological processes . It is abundant in peripheral organs such as the kidneys, lungs, and heart, whereas lower levels are found in the brain .
Mode of Action
This compound, also known as N,N-diethyl-2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide, binds to the PBR with a high affinity . It has shown a slightly higher affinity (Ki = 4.7 nM) for PBR than does [11C]PK11195 (Ki = 9.3 nM) . This binding interaction leads to changes in the receptor’s function and downstream effects.
Biochemical Pathways
It is known that pbr is involved in various biological processes . A significant increase in PBR expression after neural injury or inflammation (e.g., Alzheimer’s disease, Wernicke’s encephalopathy, multiple sclerosis, and epilepsy) has been observed and has been associated with microglial activation .
Pharmacokinetics
It is known that it has better brain kinetics than [11c]pk11195 , which suggests that it may have better bioavailability and can more effectively reach its target in the brain.
Result of Action
The binding of this compound to PBR can lead to changes in the receptor’s function and downstream effects . These changes can potentially influence various biological processes, including those related to neural injury or inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the expression of PBR can be increased in response to neural injury or inflammation . This suggests that the compound’s action may be more pronounced in such conditions.
Properties
IUPAC Name |
N,N-diethyl-2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-4-26(5-2)19(28)14-31-23-25-20-15-10-6-7-11-16(15)24-21(20)22(29)27(23)17-12-8-9-13-18(17)30-3/h6-13,24H,4-5,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXOPLCWWCAXEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)NC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2370891.png)
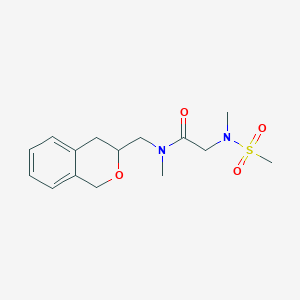
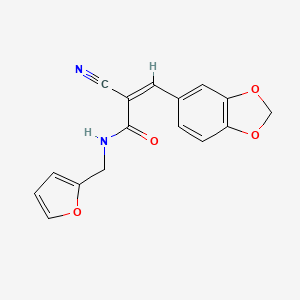
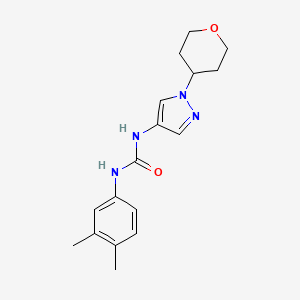
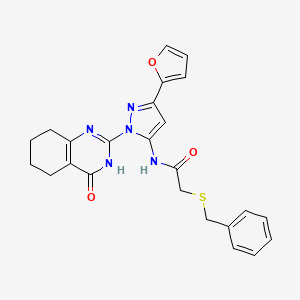
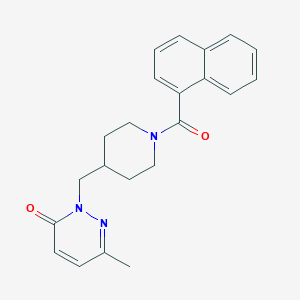

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(methylcarbamothioyl)amino]acetamide](/img/structure/B2370901.png)

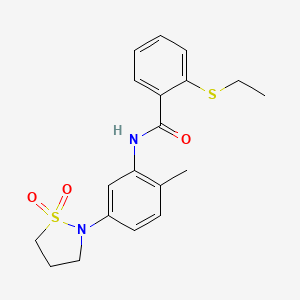

![N-(benzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370910.png)
![4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2370912.png)
